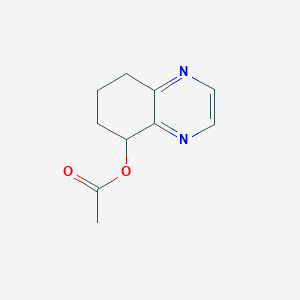

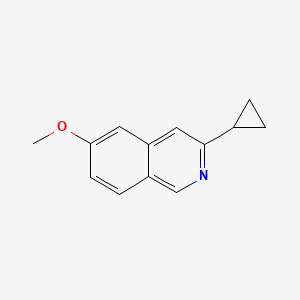

![molecular formula C6H3ClN4O2 B11903564 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

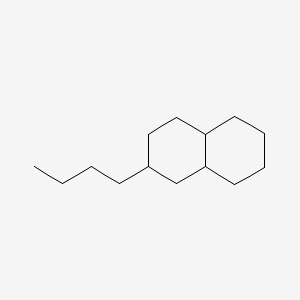

Le 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine est un composé hétérocyclique appartenant à la famille des imidazopyridines. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antivirales, antimicrobiennes et cytotoxiques . La structure du this compound est constituée d'un noyau imidazole et d'un noyau pyridine fusionnés, avec un atome de chlore en position 7 et un groupe nitro en position 5.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence avec la 2-chloro-3-nitropyridine, disponible dans le commerce.

Substitution nucléophile : L'halogène du noyau pyridine est activé par le groupe nitro, permettant une substitution nucléophile.

Réduction : Le groupe nitro est réduit pour former le dérivé requis de la 2,3-diaminopyridine.

Cyclisation : L'étape finale implique la cyclisation pour former le système cyclique imidazo[4,5-b]pyridine.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour tenir compte de quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.

Réduction : La réduction du groupe nitro en groupe amino est une transformation courante.

Substitution : L'atome de chlore en position 7 peut être substitué par divers nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrogène en présence de palladium sur carbone, le nickel de Raney et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Les nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés avec des groupes fonctionnels modifiés, tels que des groupes amino, hydroxyle et alkyle.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Médecine : Ses propriétés cytotoxiques sont étudiées pour des thérapies anticancéreuses potentielles.

Industrie : Le composé est utilisé dans le développement d'agrochimiques et d'autres applications industrielles.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies. Par exemple, il peut inhiber des enzymes ou des récepteurs spécifiques, ce qui entraîne ses effets biologiques. Le groupe nitro joue un rôle crucial dans son activité antimicrobienne en générant des espèces réactives de l'azote qui endommagent les cellules microbiennes .

Applications De Recherche Scientifique

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its cytotoxic properties are being explored for potential anticancer therapies.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mécanisme D'action

The mechanism of action of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage microbial cells .

Comparaison Avec Des Composés Similaires

Composés similaires

7-Iodo-3H-imidazo[4,5-b]pyridine : Structure similaire, mais avec un atome d'iode au lieu de chlore.

7-Chloro-1H-imidazo[4,5-b]pyridine : Similaire, mais sans le groupe nitro.

Unicité

Le 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine est unique en raison de la présence à la fois de chlore et de groupes nitro, qui contribuent à sa réactivité chimique et à son activité biologique distinctes. La combinaison de ces groupes fonctionnels améliore son potentiel en tant que composé polyvalent dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

7-chloro-5-nitro-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-3-1-4(11(12)13)10-6-5(3)8-2-9-6/h1-2H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUUFWOVTHHNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN2)N=C1[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

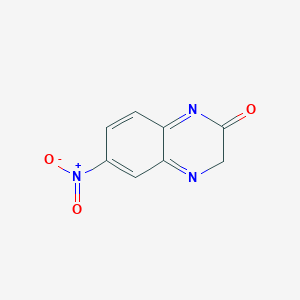

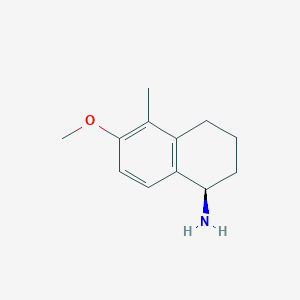

![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)

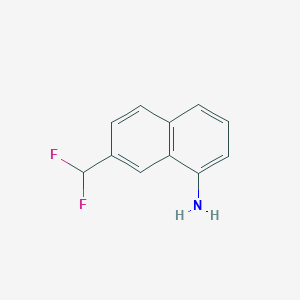

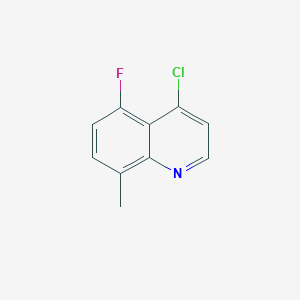

![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)

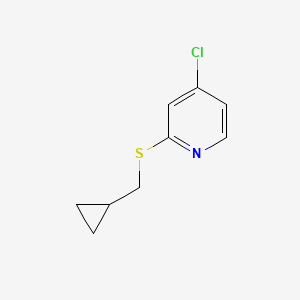

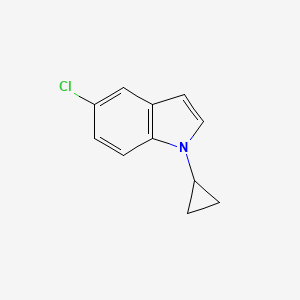

![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)